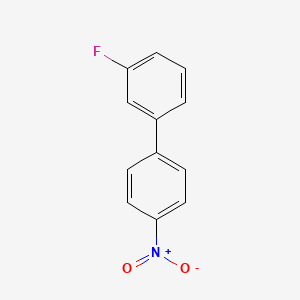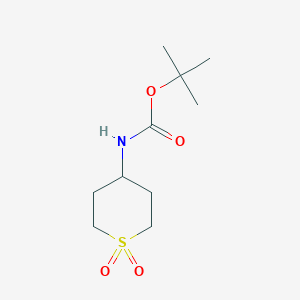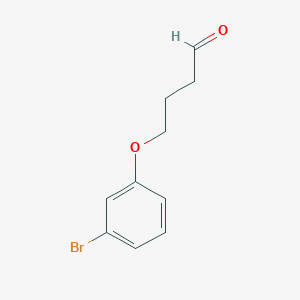
4-(3-溴苯氧基)丁醛
描述
“4-(3-Bromophenoxy)butanal” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is recommended to refer to scientific databases or chemical suppliers for more detailed information .
Molecular Structure Analysis
The molecular formula of “4-(3-Bromophenoxy)butanal” is C10H11BrO2 . The molecular weight is 243.1 . More details about the molecular structure can be found in chemical databases .
科学研究应用
食品中的风味化合物合成
4-(3-溴苯氧基)丁醛在结构上与支链醛类有关,支链醛类是各种食品中的重要风味化合物。这些醛类的合成和分解途径(包括它们由氨基酸形成的途径)已得到广泛研究。了解这些途径对于控制食品中所需醛类的含量至关重要,这可以增强其风味 (Smit、Engels 和 Smit,2009).
有机合成中的催化剂
4-(3-溴苯氧基)丁醛可能在有机合成中具有应用,类似于研究过具有催化活性的化合物。研究综述了金属阳离子交换粘土作为各种有机合成催化剂的用途,包括烷基化和重排反应。这些催化剂显示出再生和重复使用的希望,突出了它们在有机合成过程中的潜在可持续性和效率 (Tateiwa 和 Uemura,1997).
溴化合物的环境行为
对溴代酚的研究(其在结构上与 4-(3-溴苯氧基)丁醛有关)集中于它们的浓度、毒理学和降解产物。这些化合物是溴代阻燃剂合成中的中间体,具有不同的来源和环境影响。了解此类化合物的环境归宿对于评估其生态和健康风险至关重要 (Koch 和 Sures,2018).
抗氧化特性和药理作用
酚类化合物(包括它们的抗氧化、抗炎和各种治疗作用)的药理作用是深入研究的主题。这些作用对于开发天然安全食品添加剂和药用应用至关重要,可能与 4-(3-溴苯氧基)丁醛的衍生物有关 (Naveed 等,2018).
吸附和环境修复
酚类除草剂对土壤和其他材料的吸附研究与了解 4-(3-溴苯氧基)丁醛的环境行为有关。这些研究提供了对吸附机制的见解,这对于环境修复和污染控制策略至关重要 (Werner、Garratt 和 Pigott,2012).
安全和危害
属性
IUPAC Name |
4-(3-bromophenoxy)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-6,8H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNDNZPBSLIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenoxy)butanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



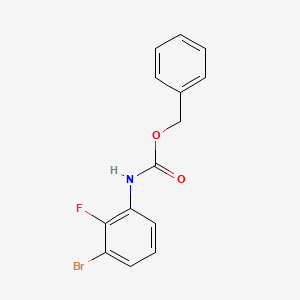
![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)
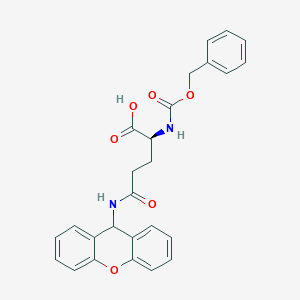
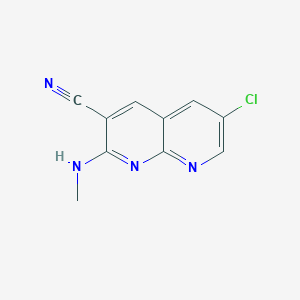
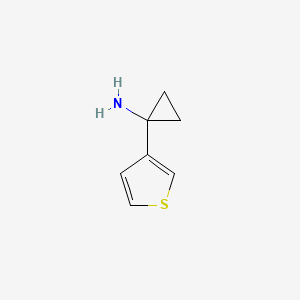
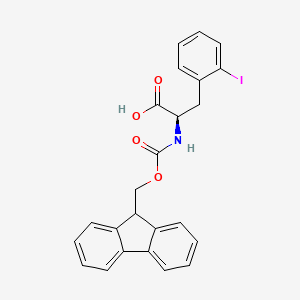
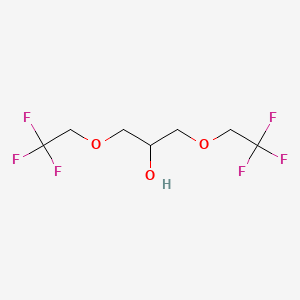
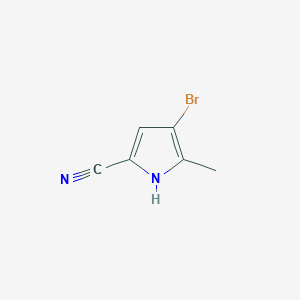
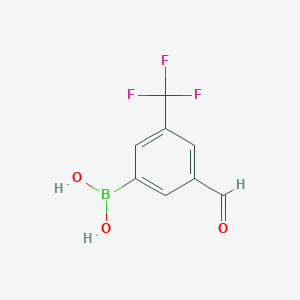
![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)
